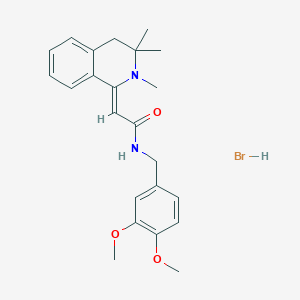
4-(3-chloro-4-hydroxybenzyl)-1-(4-methylbenzyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chloro-4-hydroxybenzyl)-1-(4-methylbenzyl)-2-piperazinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as AHAP or 4-CHBP and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 4-(3-chloro-4-hydroxybenzyl)-1-(4-methylbenzyl)-2-piperazinone is not fully understood. However, studies have suggested that it works by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, which makes it a potential candidate for the development of antimicrobial and antifungal agents. It has also been found to have antiviral properties, which may have potential applications in the treatment of viral infections. In addition, it has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-chloro-4-hydroxybenzyl)-1-(4-methylbenzyl)-2-piperazinone in lab experiments include its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties, which make it a potential candidate for the development of new drugs. It has also been found to have potential applications in cancer research and the treatment of neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions that can be explored in the field of 4-(3-chloro-4-hydroxybenzyl)-1-(4-methylbenzyl)-2-piperazinone research. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its potential applications in the field of agriculture, where it may have potential as a biopesticide. Furthermore, the development of new synthesis methods for this compound may lead to improved yields and purity, which may facilitate its use in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 4-(3-chloro-4-hydroxybenzyl)-1-(4-methylbenzyl)-2-piperazinone has been reported in different ways, including the reaction of 4-chloro-3-hydroxybenzaldehyde with 4-methylbenzylamine, followed by cyclization with N-benzylpiperazine. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The yield of the reaction varies depending on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
4-(3-chloro-4-hydroxybenzyl)-1-(4-methylbenzyl)-2-piperazinone has been extensively studied for its potential applications in different fields of scientific research. It has been reported to have antimicrobial, antifungal, and antiviral properties. It has also been found to have potential applications in cancer research, where it has shown promising results in inhibiting the growth of cancer cells. Furthermore, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-[(3-chloro-4-hydroxyphenyl)methyl]-1-[(4-methylphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-2-4-15(5-3-14)12-22-9-8-21(13-19(22)24)11-16-6-7-18(23)17(20)10-16/h2-7,10,23H,8-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGQDSBFMRIHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2=O)CC3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5363149.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5363151.png)
![methyl 5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoate](/img/structure/B5363159.png)

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5363177.png)

![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363191.png)
![N-cyclohexyl-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acrylamide](/img/structure/B5363192.png)
![N-(4-isopropoxy-3-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5363209.png)

![[(4-{[5-(4-morpholinylmethyl)-3-isoxazolyl]carbonyl}-2-morpholinyl)methyl]amine dihydrochloride](/img/structure/B5363219.png)
![3-(3-pyridinylmethyl)-7-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5363244.png)
![2-chloro-N-{1-[1-(3-fluoropropyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5363250.png)